molecular formula C7H5BrClF2N B13576733 3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine

3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine

Katalognummer: B13576733
Molekulargewicht: 256.47 g/mol
InChI-Schlüssel: VWWYNZFIQIIBIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound with the molecular formula C7H5BrClF2N This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2-methylpyridine followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-chloro-6-fluoroaniline
  • 3-Bromo-5-fluoro-2-methylaniline
  • 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine

Uniqueness

Compared to similar compounds, 3-Bromo-6-chloro-5-(difluoromethyl)-2-methylpyridine is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination of substituents can result in distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C7H5BrClF2N

Molekulargewicht

256.47 g/mol

IUPAC-Name

5-bromo-2-chloro-3-(difluoromethyl)-6-methylpyridine

InChI

InChI=1S/C7H5BrClF2N/c1-3-5(8)2-4(7(10)11)6(9)12-3/h2,7H,1H3

InChI-Schlüssel

VWWYNZFIQIIBIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=N1)Cl)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.